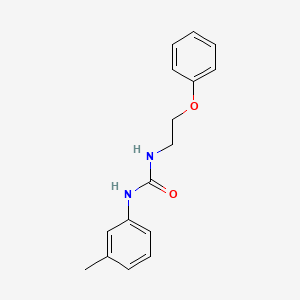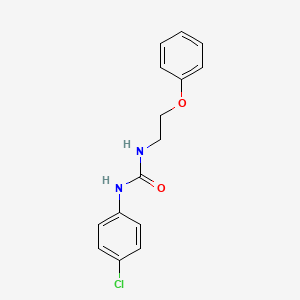
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea (MPPEU) is an organic compound that is used for a variety of scientific and industrial purposes. It is a white, crystalline solid that is soluble in water, alcohol, and other organic solvents. MPPEU has been used in the synthesis of a wide range of compounds, including pharmaceuticals, pesticides, and dyes. It has also been used in the development of new materials, such as polymers, nanomaterials, and nanocomposites. In addition, MPPEU has been studied for its potential applications in the medical field, including as an anti-cancer agent and as a therapeutic agent for a variety of diseases.
Mecanismo De Acción
The mechanism of action of 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea is not fully understood. It has been suggested that it may act as an antioxidant, by scavenging free radicals and reducing oxidative stress. It has also been suggested that it may act as an anti-inflammatory agent, by inhibiting the production of pro-inflammatory mediators. In addition, it has been suggested that it may inhibit platelet aggregation, by blocking the binding of platelet-activating factor to its receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it has been shown to have anti-cancer activity in vitro and in vivo, and it has been studied as a potential therapeutic agent for a variety of diseases. In addition, it has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as an inhibitor of platelet aggregation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea in laboratory experiments include its availability, its low cost, and its stability. Its disadvantages include its low solubility in water, its low solubility in organic solvents, and its low yield.
Direcciones Futuras
Future research on 3-(3-methylphenyl)-1-(2-phenoxyethyl)urea should focus on further understanding its mechanism of action, its biochemical and physiological effects, and its potential applications in the medical field. In addition, further research should focus on improving the synthesis of this compound, as well as its solubility and yield. Finally, further research should focus on exploring new applications for this compound, such as its use as an antioxidant, an anti-inflammatory agent, and an inhibitor of platelet aggregation.
Métodos De Síntesis
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea can be synthesized by the condensation of 3-methylphenol and 2-phenoxyethanol in the presence of sodium hydroxide. The reaction is carried out at room temperature in an aqueous solution of sodium hydroxide, and the product is isolated by filtration and recrystallization. The yield of the reaction is typically around 80%.
Aplicaciones Científicas De Investigación
3-(3-methylphenyl)-1-(2-phenoxyethyl)urea has been studied for its potential applications in the medical field. It has been shown to have anti-cancer activity in vitro and in vivo, and it has been studied as a potential therapeutic agent for a variety of diseases. In addition, it has been studied for its potential use as an antioxidant, as an anti-inflammatory agent, and as an inhibitor of platelet aggregation.
Propiedades
IUPAC Name |
1-(3-methylphenyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-13-6-5-7-14(12-13)18-16(19)17-10-11-20-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKZVJCSNWNFQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[bis(2-hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol hydrochloride](/img/structure/B6573986.png)
![ethyl 4-[3-(2H-1,3-benzodioxol-5-yloxy)-2-hydroxypropyl]piperazine-1-carboxylate hydrochloride](/img/structure/B6573991.png)

![[(2,3-dimethylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574005.png)
![[(2,4-difluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574009.png)
![[(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574010.png)
![{[(4-methylphenyl)methyl]carbamoyl}methyl 2-(4-methylphenyl)acetate](/img/structure/B6574023.png)
![[(4-acetylphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate](/img/structure/B6574030.png)
![2,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B6574044.png)

![1-(4-fluorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea](/img/structure/B6574067.png)

![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl furan-2-carboxylate](/img/structure/B6574077.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B6574081.png)